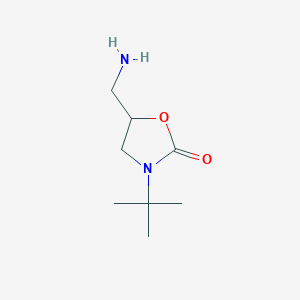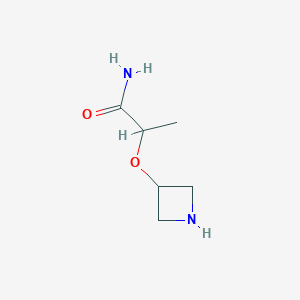![molecular formula C6H4IN3 B13062742 3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
3-Iodopyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodopyrazolo[1,5-a]pyrazine: is a heterocyclic compound that features a pyrazole ring fused to a pyrazine ring with an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyrazolo[1,5-a]pyrazine typically involves a multi-step process starting from pyrazole-3-carboxylic acids. The process includes amide formation, pyrazine ring closure, hydrolysis, and dehydration . One-pot synthesis methods have also been developed, which streamline the process and improve yields .
Industrial Production Methods: the use of scalable one-pot synthesis protocols suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 3-Iodopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki coupling reactions.
Oxidation and Reduction Reactions: These reactions are less documented but are possible given the compound’s structure.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Oxidation and Reduction: Standard reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products:
Substitution Products: Formation of various substituted pyrazolo[1,5-a]pyrazines depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Iodopyrazolo[1,5-a]pyrazine is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology and Medicine: Its structure is similar to other biologically active pyrazolo[1,5-a]pyrazine derivatives, which have shown activity against various diseases .
Industry: In the industry, this compound can be used in the synthesis of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and semiconductors .
Mechanism of Action
similar compounds have been shown to interact with various molecular targets, including enzymes and receptors, through binding to specific sites and altering their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives: These include compounds with different substituents at various positions on the pyrazine ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyrazine ring.
Properties
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZDEHONZCLHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)


![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)

![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)

![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)

